An In-depth Technical Guide to 6-(3,4,4-trifluoro-3-butenylthio)purine: Structure, Molecular Weight, and Synthetic Considerations
An In-depth Technical Guide to 6-(3,4,4-trifluoro-3-butenylthio)purine: Structure, Molecular Weight, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine analogs represent a cornerstone in the development of therapeutic agents, particularly in the fields of oncology and immunology.[1][2] Their structural similarity to endogenous purines allows them to interfere with nucleic acid synthesis and other critical cellular pathways.[1][3] This guide focuses on a specific, novel derivative, 6-(3,4,4-trifluoro-3-butenylthio)purine, providing a detailed examination of its chemical structure and a precise calculation of its molecular weight. Furthermore, we will explore a logical synthetic pathway for its creation, drawing upon established methodologies for the synthesis of related 6-substituted purine derivatives.[4][5][6][7][8][9]
The introduction of a trifluorinated butenylthio moiety at the 6-position of the purine ring is a strategic design choice. The fluorine atoms can significantly alter the compound's lipophilicity, metabolic stability, and binding interactions with target proteins. The double bond within the butenyl chain introduces conformational rigidity and potential for specific chemical interactions. Understanding the precise structure and molecular weight is the first critical step in the comprehensive evaluation of this compound for potential therapeutic applications.
Chemical Structure and Properties
The fundamental structure of 6-(3,4,4-trifluoro-3-butenylthio)purine is comprised of a purine core linked at the 6-position via a sulfur atom to a 3,4,4-trifluoro-3-butenyl group.
Core Structure: The Purine Ring
The purine ring is a bicyclic aromatic heterocycle, consisting of a pyrimidine ring fused to an imidazole ring.[10][11] This core is the foundation of essential biological molecules such as adenine and guanine.[10]
Key Substituent: The 3,4,4-Trifluoro-3-butenylthio Group
The substituent at the 6-position is what defines this specific molecule. It is a four-carbon chain (butenyl) containing a double bond and three fluorine atoms. The "thio" designation indicates the presence of a sulfur atom linking this chain to the purine ring.
A visual representation of the chemical structure is provided below:
Caption: Chemical structure of 6-(3,4,4-trifluoro-3-butenylthio)purine.
Molecular Formula and Weight
To determine the molecular weight, we first establish the molecular formula by counting the number of atoms of each element in the structure:
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Carbon (C): 5 in the purine ring + 4 in the butenyl chain = 9
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Hydrogen (H): 3 on the purine ring + 4 on the butenyl chain = 7
-
Nitrogen (N): 4 in the purine ring
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Sulfur (S): 1
-
Fluorine (F): 3
Thus, the molecular formula is C₉H₇F₃N₄S .
The molecular weight is calculated using the atomic weights of each element:
| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 9 | 12.011 | 108.099 |
| Hydrogen (H) | 7 | 1.008 | 7.056 |
| Fluorine (F) | 3 | 18.998 | 56.994 |
| Nitrogen (N) | 4 | 14.007 | 56.028 |
| Sulfur (S) | 1 | 32.06 | 32.06 |
| Total | 260.237 |
The calculated molecular weight of 6-(3,4,4-trifluoro-3-butenylthio)purine is 260.24 g/mol .
Proposed Synthetic Pathway
The synthesis of 6-(3,4,4-trifluoro-3-butenylthio)purine can be logically approached through a nucleophilic aromatic substitution reaction. A common and effective starting material for the synthesis of 6-substituted purines is 6-mercaptopurine.[4][6]
The proposed synthetic workflow is as follows:
Caption: Proposed synthetic workflow for 6-(3,4,4-trifluoro-3-butenylthio)purine.
Step-by-Step Experimental Protocol
-
Deprotonation of 6-Mercaptopurine:
-
Dissolve 6-mercaptopurine in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Add a slight molar excess of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the thiol group, forming the more nucleophilic thiopurinate anion. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Stir the mixture at room temperature until the deprotonation is complete, which can be monitored by the cessation of hydrogen gas evolution if NaH is used.
-
-
Nucleophilic Substitution:
-
To the solution containing the 6-thiopurinate anion, add a stoichiometric amount of 4-bromo-1,1,2-trifluoro-1-butene.
-
The reaction mixture is then stirred, possibly with gentle heating (e.g., 50-80 °C), to facilitate the nucleophilic substitution of the bromide by the thiopurinate anion.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, the mixture is cooled to room temperature and quenched by the addition of water.
-
The crude product is then extracted into an organic solvent, such as ethyl acetate.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 6-(3,4,4-trifluoro-3-butenylthio)purine.
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Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will confirm the connectivity of the atoms and the presence of the trifluorinated group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the functional groups present in the molecule.
Potential Applications and Future Directions
Derivatives of 6-mercaptopurine are known for their antiproliferative and immunosuppressive activities.[4][6] The unique trifluorinated butenylthio substituent of the title compound may confer novel pharmacological properties. Future research should focus on:
-
In vitro biological evaluation: Screening the compound for its cytotoxic effects against various cancer cell lines and for its immunomodulatory properties.
-
Enzyme inhibition assays: Investigating its potential to inhibit key enzymes in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) or thiopurine S-methyltransferase (TPMT).[2]
-
Structure-activity relationship (SAR) studies: Synthesizing and testing related analogs to understand the contribution of the fluorinated substituent to the biological activity.
Conclusion
This technical guide has provided a comprehensive overview of the structure and molecular weight of 6-(3,4,4-trifluoro-3-butenylthio)purine. A detailed and logical synthetic protocol has been proposed, based on well-established chemical principles. The precise characterization of this novel purine derivative is a critical prerequisite for its further investigation as a potential therapeutic agent. The insights provided herein are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development.
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